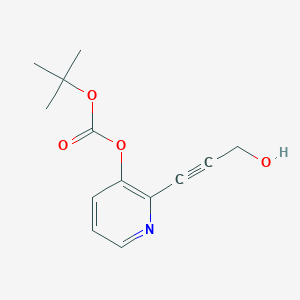

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

Übersicht

Beschreibung

“tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate” is a chemical compound with the empirical formula C13H15NO4 . It has a molecular weight of 249.26 . The compound is typically in solid form .

Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C13H15NO4 and it has a molecular weight of 249.26 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen

Chemical Protection and Derivatives Synthesis

Chemical agents developed to protect hydroxyl groups, such as dimethyl-tert-butylsilyl, demonstrate stability under various conditions while being susceptible to specific removal agents. These substances prove useful in synthesizing complex molecules, including prostaglandins, by protecting reactive groups during chemical reactions. This methodology facilitates the synthesis of complex organic molecules, indicating the potential utility of tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate in similar synthetic applications (Corey & Venkateswarlu, 1972).

Catalysis and Organic Synthesis

Advanced catalyst systems improve activity and broaden the range of feedstocks for carbonylation reactions of alkenes, highlighting the significance of palladium catalysts. The use of tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene in palladium-catalyzed systems for alkoxycarbonylation of alkenes demonstrates the compound's potential in facilitating efficient and selective organic synthesis processes, which could extend to tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (Dong et al., 2017).

Material Science and Electrochemistry

In the development of safer and higher-performance materials for lithium-ion batteries, mixtures of ionic liquids and organic carbonates, including derivatives of tert-butyl pyridine, show improved thermal stability, ionic conductivity, and electrochemical performance. This suggests that tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate could find applications in designing new electrolyte formulations for energy storage technologies (Kühnel et al., 2011).

Advanced Organic Transformations

The use of tert-butyl carbonate groups in complex organic transformations, such as the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through Suzuki cross-coupling reactions, underscores the versatility of tert-butyl carbonate functionalities in constructing complex molecular architectures. This illustrates the potential for tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate in facilitating similar advanced organic synthesis efforts (Wang et al., 2014).

Wirkmechanismus

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard statement of H317, which means it may cause an allergic skin reaction . The precautionary statement is P280, which means protective gloves should be worn to handle the compound . It falls under the hazard classification of Skin Sensitizer 1 . It has a storage class code of 11, which denotes combustible solids .

Eigenschaften

IUPAC Name |

tert-butyl [2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-4-8-14-10(11)6-5-9-15/h4,7-8,15H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKPRRLPJAMUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=CC=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673937 | |

| Record name | tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142192-35-5 | |

| Record name | tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)

![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)

![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)

![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)